![molecular formula C7H10N2OS2 B12519299 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Méthodes De Préparation
The synthesis of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4,5-dimethylthiazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can induce oxidative stress in cancer cells, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the sulfanylacetamide group, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C7H10N2OS2 |
|---|---|
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H10N2OS2/c1-4-5(2)12-7(9-4)11-3-6(8)10/h3H2,1-2H3,(H2,8,10) |
Clé InChI |
SJDRJJKOMSDVAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)SCC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


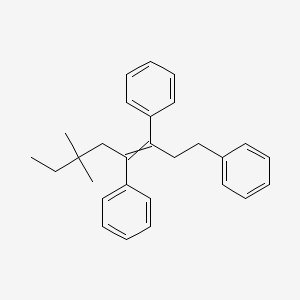

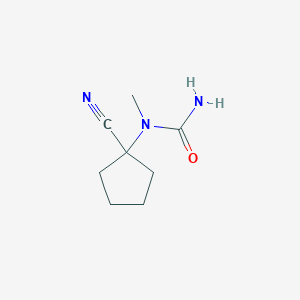

![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
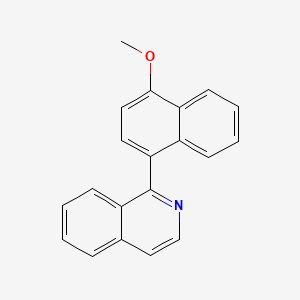
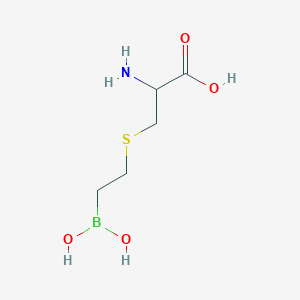

![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
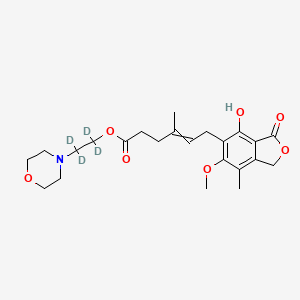
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
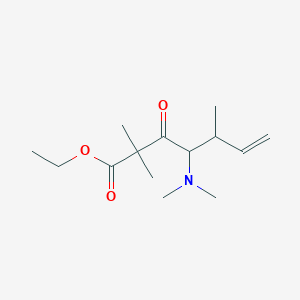
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
